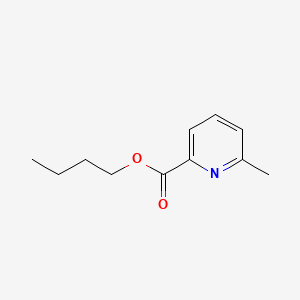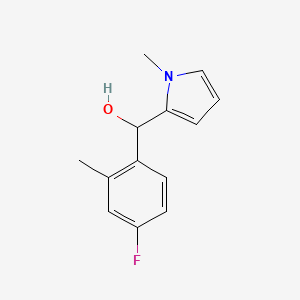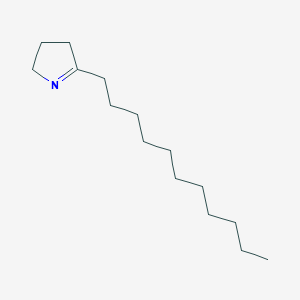
(Neononanoato-O)(neoundecanoato-O)nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Neononanoato-O)(neoundecanoato-O)nickel is a coordination compound with the molecular formula C20H40NiO4. It is composed of nickel coordinated with two organic ligands: neononanoic acid and neoundecanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Neononanoato-O)(neoundecanoato-O)nickel typically involves the reaction of nickel salts with neononanoic acid and neoundecanoic acid under controlled conditions. One common method is to dissolve nickel chloride in an organic solvent, such as ethanol, and then add the acids. The reaction mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (Neononanoato-O)(neoundecanoato-O)nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized, altering the oxidation state and potentially leading to the formation of different nickel complexes.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands, leading to new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by adding excess ligands or using solvents that promote ligand dissociation.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction could produce nickel metal or lower oxidation state complexes .
Applications De Recherche Scientifique
(Neononanoato-O)(neoundecanoato-O)nickel has several applications in scientific research:
Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination properties
Mécanisme D'action
The mechanism of action of (Neononanoato-O)(neoundecanoato-O)nickel involves its ability to coordinate with other molecules and ions. The nickel center can interact with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as catalysis or biological applications .
Comparaison Avec Des Composés Similaires
- (Neononanoato-O)(neodecanoato-O)nickel
- (Neononanoato-O)(neododecanoato-O)nickel
- (Neononanoato-O)(neotridecanoato-O)nickel
Comparison: (Neononanoato-O)(neoundecanoato-O)nickel is unique due to the specific chain lengths and branching of its organic ligands. This affects its solubility, reactivity, and overall stability compared to similar compounds.
Propriétés
Numéro CAS |
93920-08-2 |
|---|---|
Formule moléculaire |
C20H40NiO4 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
6,6-dimethylheptanoic acid;8,8-dimethylnonanoic acid;nickel |
InChI |
InChI=1S/C11H22O2.C9H18O2.Ni/c1-11(2,3)9-7-5-4-6-8-10(12)13;1-9(2,3)7-5-4-6-8(10)11;/h4-9H2,1-3H3,(H,12,13);4-7H2,1-3H3,(H,10,11); |
Clé InChI |
FGMHGPRGENGLOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCCC(=O)O.CC(C)(C)CCCCC(=O)O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















